Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Overview
Description
Preparation Methods
The synthesis of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate can be compared with other similar compounds, such as:
- Methyl 2,5-dibromo-3-methoxyphenylacetate
- Methyl 2,5-dibromo-3-(trifluoromethoxy)phenylacetate
These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different substituents can influence the chemical reactivity and applications of these compounds, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
methyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCIMYVPCBKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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